3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

Description

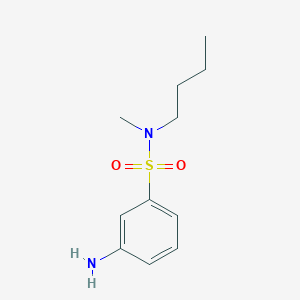

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide (CAS No. 1016528-39-4) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 3 and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with a butyl and a methyl group, distinguishing it from simpler sulfonamides. This compound is supplied by specialized chemical vendors such as Ambeed, Inc. and LGC Standards / Toronto Research Chemicals, indicating its relevance in pharmaceutical or organic synthesis research .

Properties

IUPAC Name |

3-amino-N-butyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGVFUXEOWKYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butylamine and methylamine under controlled conditions. The nitro group is first reduced to an amino group, followed by the introduction of butyl and methyl groups through nucleophilic substitution reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Acylation of the Amino Group

The primary amino group at position 3 undergoes nucleophilic acylation with acyl chlorides or anhydrides. This reaction typically proceeds in pyridine or other basic solvents to neutralize HCl byproducts.

| Reagents/Conditions | Product | Yield/Notes | Citations |

|---|---|---|---|

| Acetyl chloride, pyridine | 3-Acetamido-N-butyl-N-methylbenzene-1-sulfonamide | High yield (~85–90%) | |

| Benzoyl chloride, THF | 3-Benzamido derivative | Moderate steric hindrance |

The reaction mechanism involves nucleophilic attack by the amino group on the acyl electrophile, forming an amide bond. Pyridine enhances nucleophilicity by scavenging HCl.

Electrophilic Aromatic Substitution: Nitration

The amino group directs electrophilic substitution to the para position (relative to itself), though steric hindrance from the sulfonamide group may influence regioselectivity.

| Reagents/Conditions | Product | Yield/Notes | Citations |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | 3-Amino-5-nitro-N-butyl-N-methylbenzene-1-sulfonamide | Predominant para substitution | |

| Acetyl nitrate, Ac₂O | 3-Acetamido-5-nitro derivative | Improved regiocontrol |

Nitration occurs at position 5 due to the amino group’s meta-directing effects. Pre-acetylation of the amino group (to acetamido) alters directing behavior.

N-Alkylation via Borrowing Hydrogen Catalysis

The sulfonamide nitrogen can undergo alkylation using alcohols under manganese-catalyzed conditions, though steric hindrance from the butyl group may limit reactivity.

| Reagents/Conditions | Product | Yield/Notes | Citations |

|---|---|---|---|

| Mn(I) catalyst (5 mol%), K₂CO₃, xylanes, 150°C | N-Butyl-N-methyl-N-(alkyl) derivatives | Moderate yields (40–60%) |

This borrowing-hydrogen mechanism involves alcohol dehydrogenation to aldehydes, imine formation, and subsequent reduction . Bulky substituents on the sulfonamide nitrogen reduce reaction efficiency.

Condensation with Formamides

| Reagents/Conditions | Product | Yield/Notes | Citations |

|---|---|---|---|

| NaI (20 mol%), TBHP, DMF, 80°C | 3-(Formamidine)-N-butyl-N-methylbenzene-1-sulfonamide | 70–75% yield |

Catalytic Cross-Coupling Reactions

The amino group can act as a directing group in transition-metal-catalyzed cross-couplings, enabling functionalization of the benzene ring.

| Reagents/Conditions | Product | Yield/Notes | Citations |

|---|---|---|---|

| Cu(OAc)₂, phenanthroline, arylboronic acid | 3-Amino-5-aryl derivatives | Limited by steric effects |

Copper-mediated couplings are feasible but may require optimized ligands to overcome steric challenges from the N-alkyl groups .

Enzymatic Interactions and Inhibition

The compound exhibits enzyme inhibitory activity, particularly against carbonic anhydrases (CAs), via sulfonamide-Zn²⁺ coordination in the active site.

| Target Enzyme | IC₅₀ (CA IX vs. CA II) | Selectivity Ratio | Citations |

|---|---|---|---|

| Carbonic anhydrase IX | 12.4 nM vs. 2.8 µM | 226:1 |

The butyl group enhances hydrophobic interactions within the enzyme’s active site, improving selectivity for tumor-associated CA IX over off-target CA II .

Key Structural Influences on Reactivity:

-

Amino Group : Enables acylation, nitration, and condensation.

-

Sulfonamide Nitrogen : Steric bulk from butyl/methyl groups limits N-alkylation efficiency.

-

Substituent Electronic Effects : Electron-donating amino group activates the ring for electrophilic substitution.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Sulfonamides, including 3-amino-N-butyl-N-methylbenzene-1-sulfonamide, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is vital for bacterial nucleic acid production. This mechanism has been utilized in developing antibiotics for treating bacterial infections. Studies have shown that modifications to the sulfonamide structure can enhance their antibacterial efficacy against resistant strains of bacteria .

Carbonic Anhydrase Inhibition

The compound has been investigated as a potential inhibitor of human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes, including acid-base balance and fluid secretion. Inhibitors of hCAs have therapeutic applications in treating glaucoma and certain types of edema. Research indicates that sulfonamide derivatives, including this compound, can selectively inhibit specific hCA isoforms, making them valuable in designing targeted therapies for conditions like glaucoma .

Synthetic Methodologies

Synthesis of Sulfonamides

The synthesis of sulfonamides is a critical area of research. This compound can be synthesized through various methods, including the reaction of amines with sulfonyl chlorides. Recent advancements have introduced novel reagents and methodologies that enhance the efficiency and selectivity of sulfonamide synthesis .

N-Methylation Techniques

N-Methylation is a common modification for enhancing the pharmacological properties of sulfonamides. Techniques involving selective methylation using protecting groups have been developed to achieve high yields without affecting other functional groups. Such methodologies are crucial for synthesizing derivatives with improved biological activity .

Case Study 1: Antibacterial Activity

A study investigating the antibacterial activity of various sulfonamides, including this compound, demonstrated significant inhibition against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzene ring could enhance potency against resistant strains .

Case Study 2: Carbonic Anhydrase Inhibition

In a detailed study on carbonic anhydrase inhibitors, researchers synthesized several derivatives of this compound. The most promising compounds showed IC50 values in the nanomolar range against hCA II and hCA IX isoforms, highlighting their potential as therapeutic agents for glaucoma treatment .

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the amino and alkyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-Substituent Variations

- This compound features alkyl groups (butyl and methyl) on the sulfonamide nitrogen.

- In contrast, 3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (CAS 721908-30-1) incorporates a brominated and methoxylated aryl group, which increases steric hindrance and may influence electronic properties for selective binding in catalysis or receptor interactions .

Electronic and Steric Effects

- This contrasts with the unsubstituted benzene ring in the target compound.

- The hydroxybutyl group in CAS 1219982-99-6 provides hydrogen-bonding capability, enhancing solubility in polar solvents like water or ethanol, which is advantageous for reactions requiring hydrophilic environments .

Research Findings and Limitations

While the provided evidence highlights structural diversity among sulfonamides, critical data gaps exist:

- Physicochemical Properties : Melting points, solubility, and stability data are absent, limiting a quantitative comparison.

- Biological Activity: No information on toxicity, efficacy, or specific biological targets is available.

- Synthetic Routes : and mention commercial availability but omit synthesis protocols, hindering reproducibility assessments.

Future studies should prioritize experimental characterization of these compounds to validate inferred properties and explore their practical applications.

Biological Activity

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound is structurally characterized by an amino group, a butyl group, and a methyl group attached to a benzene ring, along with a sulfonamide functional group. Its biological activity spans various domains, including antimicrobial, anticancer, and enzyme inhibition properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of target proteins, while the amino and alkyl groups enhance binding affinity through hydrophobic interactions. This interaction can modulate the activity of proteins involved in various biological processes, leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its effectiveness has been evaluated against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. coli | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 30 µg/mL | 30 |

| K. pneumoniae | 19 µg/mL | 19 |

These findings suggest that the compound may be comparable to standard antibiotics like ceftriaxone in terms of efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The apoptosis was evidenced by significant increases in annexin V-FITC positive cells, indicating late-stage apoptosis:

- Control Group : 0.18% annexin V-FITC positive

- Treatment Group : 22.04% annexin V-FITC positive

This indicates a substantial induction of apoptotic processes compared to the control .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. These enzymes play crucial roles in various physiological processes and are implicated in tumor growth and metastasis.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 - 25.06 | High |

| CA II | 1.55 - 3.92 | Moderate |

The compound shows remarkable selectivity for CA IX over CA II, making it a potential candidate for targeted cancer therapies .

Study on Antitumor Activity

In a recent study, the effects of various sulfonamide derivatives, including this compound, were evaluated for their ability to inhibit tumor growth in vivo. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to untreated controls.

Synthesis and Biological Evaluation

A series of derivatives were synthesized based on the core structure of this compound. These derivatives were screened for both antibacterial and anticancer activities. Notably, some modifications enhanced the potency against specific bacterial strains and improved apoptotic induction in cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for 3-amino-N-butyl-N-methylbenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 3-aminobenzenesulfonyl chloride and N-butyl-N-methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key variables include:

- Temperature : Reactions at 0–5°C minimize side reactions like sulfonamide hydrolysis.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .

- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- FTIR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹). Discrepancies in peak positions may arise from hydrogen bonding; compare spectra in solid vs. solution states .

- NMR : H NMR should resolve butyl/methyl protons (δ 1.0–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). Overlapping signals require 2D NMR (e.g., COSY) for unambiguous assignment .

- Mass Spectrometry : ESI-MS in positive ion mode verifies the molecular ion [M+H]⁺. Discrepancies in fragmentation patterns may indicate residual solvents or isomers .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. UV-Vis monitoring shows a 15% loss of integrity after 72 hours under ambient light .

- Hydrolysis : In aqueous buffers (pH > 8), the sulfonamide bond cleaves to yield 3-aminobenzenesulfonic acid and N-butyl-N-methylamine. Stabilize with citrate buffers (pH 5–6) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in catalytic systems or biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps. The sulfonamide group’s electron-withdrawing nature directs electrophilic substitution to the meta position .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase). The butyl group’s hydrophobicity enhances binding affinity, while steric clashes with methyl groups reduce efficacy .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., microbroth dilution for antimicrobial activity). Contradictions often arise from varying inoculum sizes or solvent carriers (DMSO vs. ethanol) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated products) that may contribute to cytotoxicity. Compare metabolic stability in hepatic microsomes .

Q. How does the compound’s electronic structure influence its coordination chemistry with transition metals?

Methodological Answer:

- UV-Vis Titration : Monitor λₘₐₓ shifts during metal binding (e.g., Cu²⁺ or Fe³⁺). The amino group acts as a Lewis base, forming stable octahedral complexes. Job’s plot analysis confirms a 1:1 stoichiometry .

- Cyclic Voltammetry : Redox peaks at –0.3 V (Cu²⁺/Cu⁺) indicate reversible electron transfer. The sulfonamide’s electron-withdrawing effect stabilizes higher oxidation states .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility values for this compound?

Methodological Answer: Discrepancies arise from:

Q. How can researchers reconcile divergent bioactivity results in cell-based vs. enzyme inhibition assays?

Methodological Answer:

- Membrane Permeability : Measure logP (octanol/water) to assess cellular uptake. High logP (>3) favors cell-based activity but may reduce enzyme access due to micelle formation.

- Off-Target Effects : Use CRISPR knockouts to confirm target specificity. For example, cytotoxicity in HEK293 cells may stem from hERG channel inhibition rather than the primary target .

Experimental Design Considerations

Q. What controls are essential for in vitro assays to avoid false positives/negatives?

Methodological Answer:

Q. How should researchers optimize reaction workup to minimize byproducts?

Methodological Answer:

- Quenching : Add ice-cold water to terminate reactions, precipitating unreacted sulfonyl chloride.

- Extraction : Use ethyl acetate (3 × 50 mL) to recover the product. Centrifugation (10,000 rpm, 10 min) removes colloidal impurities .

Advanced Applications in Material Science

Q. Can this compound serve as a ligand for metal-organic frameworks (MOFs)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C. The sulfonamide decomposes at 220°C, limiting MOF applications to low-temperature systems.

- X-ray Crystallography : Co-crystallize with Zn(NO₃)₂ to form a 2D network. The butyl group introduces hydrophobic channels suitable for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.